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molecular formula C13H9Br2N5 B054610 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 179343-23-8

6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

Cat. No. B054610
M. Wt: 395.05 g/mol
InChI Key: HGIPWJYTPOHUGK-UHFFFAOYSA-N
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Patent
US05733913

Procedure details

To a solution of 0.23 g 60% sodium hydride suspension in 11.0 mL of 2-ethoxyethanol was added 4.18 g of 2,6-dibromophenylacetonitrile and 2.00 g of 2,4-diaminopyrimidine-5-carboxaldehyde. The reaction was refluxed for 4 hours, cooled, and poured into ice water. The residue was washed well with acetonitrile then diethyl ether to give 3.62 g of 6-(2,6-dibromo-phenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine, CIMS (1% NH3 in CH4): 422=M+ +C2H5, 396 (Base), 394=M+ +H, 393=M+ ; mp 284°-289° C.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[C:5]=1[CH2:11][C:12]#[N:13].[NH2:14][C:15]1[N:20]=[C:19]([NH2:21])[C:18]([CH:22]=O)=[CH:17][N:16]=1>C(OCCO)C>[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[C:5]=1[C:11]1[C:12]([NH2:13])=[N:21][C:19]2[N:20]=[C:15]([NH2:14])[N:16]=[CH:17][C:18]=2[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.18 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)CC#N
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=C(C(=N1)N)C=O
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)OCCO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The residue was washed well with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)Br)C1=CC2=C(N=C(N=C2)N)N=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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